molecular formula C8H14ClN3O2 B1458006 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1707580-44-6

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No. B1458006
CAS RN: 1707580-44-6
M. Wt: 219.67 g/mol
InChI Key: FMMFIIPEVOZPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound . It is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione . This class of compounds has been found to have promising applications as antiproliferative, cytotoxic, and anticancer agents .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride can be represented by the Inchi Code: 1S/C8H14ClN3O2 .


Chemical Reactions Analysis

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases . These enzymes play a significant role in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .

Scientific Research Applications

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is related to the broader class of N-heterocyclic compounds, which includes 1,2,3-triazoles. These compounds play a crucial role in various fields such as drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalyzed regioselective synthesis, has been a significant area of interest due to the triazoles' broad spectrum of biological activities. This process exemplifies the importance of click reactions in creating complex molecules from simple substrates, highlighting the potential applications of similar compounds in scientific research (Kaushik et al., 2019).

Lurasidone and Psychotic Mood Disorders

Though not directly mentioned, compounds related to 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, such as Lurasidone, have been extensively studied for their efficacy in treating psychotic and mood disorders. Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the potential of heterocyclic compounds in developing treatments for psychiatric conditions. Its distinct pharmacodynamic profile and the detailed review of its efficacy and safety in treating schizophrenia and bipolar depression underline the critical role of such compounds in medicinal chemistry (Pompili et al., 2018).

Novel Triazole Derivatives and Patent Review

The exploration of novel triazole derivatives, including their synthesis and biological evaluation, is a testament to the ongoing interest in this class of compounds. Between 2008 and 2011, considerable efforts were made to develop triazoles with enhanced biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This work underscores the versatility and potential of triazoles in creating new therapeutic agents, reflecting the broader research applications of compounds related to 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (Ferreira et al., 2013).

Hydrogen Bonding in Solvent Mixtures

Understanding the hydrogen bonding interactions in mixtures containing solvents like Dimethyl Sulfoxide (DMSO) is critical for applications ranging from biotechnology to laser physics. Such studies provide insights into the molecular interactions and dissolution properties of solvent systems, which are essential for various industrial and research applications. This knowledge is pertinent to the study and application of related compounds in scientific research, illustrating the importance of solvent interactions in chemical synthesis and analysis (Kiefer et al., 2011).

Future Directions

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFIIPEVOZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNC2)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 3
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 4
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 5
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 6
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.